2-Azabicyclo[4.1.0]heptane-1-carboxylic acid, (1S,6R)-
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Overview
Description
2-Azabicyclo[410]heptane-1-carboxylic acid, (1S,6R)- is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in different chemical transformations.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Azabicyclo[410]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10)/t5?,7-/m0/s1 |
InChI Key |
CTEJCUWWERYECB-MSZQBOFLSA-N |
Isomeric SMILES |
C1CC2C[C@@]2(NC1)C(=O)O |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)O |
Origin of Product |
United States |
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